1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol
Overview
Description
1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol (EP-MCH) is a cyclic alcohol that has been used in a wide range of scientific research applications. It is a colorless, water-soluble liquid that is relatively stable and has a low odor. EP-MCH is a common synthetic intermediate used in the production of pharmaceuticals, fragrances, and other organic compounds. It has also been used in the synthesis of various derivatives, such as acetates, esters, and amines. EP-MCH has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Photophysics of Chalcone Derivatives
A study by Bangal et al. (1996) on chalcone derivatives, including compounds structurally similar to 1-(4-ethylphenyl)-3-methylcyclohexan-1-ol, showed strong phosphorescence emission in certain derivatives, suggesting potential applications in photophysical research (Bangal, Lahiri, Kar, & Chakravorti, 1996).
Catalysis in Ethylene Oligomerization
Research by Yang et al. (2013) explored catalysts for ethylene oligomerization, involving compounds similar to 1-(4-ethylphenyl)-3-methylcyclohexan-1-ol. The study highlights the potential of these compounds in catalytic applications, particularly in the production of various polymers (Yang, Liu, Liu, & Duchateau, 2013).
Synthesis of Pyrylium Salts and Pyridine Bases
Dorofeenko et al. (1969) investigated the acylation of cyclic tertiary alcohols, a category to which 1-(4-ethylphenyl)-3-methylcyclohexan-1-ol belongs. This study contributes to the synthetic methods for producing substituted naphthopyrylium salts and pyridine bases, important in various chemical syntheses (Dorofeenko, Zhdanov, & Étmetchenko, 1969).
Hydrogenation and Hydrogenolysis Research
Nishimura et al. (1971) conducted a study on the hydrogenation and hydrogenolysis of compounds related to 1-(4-ethylphenyl)-3-methylcyclohexan-1-ol. This research is significant for understanding the reactivity of such compounds under different catalytic conditions, which is crucial in the development of new chemical processes (Nishimura, Katagiri, Watanabe, & Uramoto, 1971).
Soluble Peripherally Tetra-Substituted Phthalocyanines
A study by Saka et al. (2013) on the synthesis and characterization of new phthalocyanine complexes, involving derivatives structurally similar to 1-(4-ethylphenyl)-3-methylcyclohexan-1-ol, indicates potential applications in catalysis, specifically in the oxidation of cyclohexene. Such research expands the knowledge on the catalytic activity and selectivity of these complexes (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Future Directions
Future research on “1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol” could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety profile and potential applications could also be areas of interest .
properties
IUPAC Name |
1-(4-ethylphenyl)-3-methylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-13-6-8-14(9-7-13)15(16)10-4-5-12(2)11-15/h6-9,12,16H,3-5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALXMZPVEKGSMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCCC(C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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